molecular formula C16H19N5O B2884672 N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide CAS No. 1396844-26-0

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide

Cat. No.: B2884672
CAS No.: 1396844-26-0
M. Wt: 297.362
InChI Key: GVHDXBHMLLKUTN-UHFFFAOYSA-N
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Description

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a 4-methylpiperidin-1-yl group and a pyridine-4-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide typically involves multi-step organic reactionsThe final step involves coupling the pyrimidine derivative with pyridine-4-carboxamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • N-(pyridin-4-yl)pyridine-4-carboxamide

Uniqueness

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidine moiety and a pyridine carboxamide group makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-12-4-8-21(9-5-12)15-10-14(18-11-19-15)20-16(22)13-2-6-17-7-3-13/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHDXBHMLLKUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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